

# Chemical formula and molecular weight of Anthrarufin (C14H8O4)

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# Anthrarufin (C14H8O4): A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Synthesis, Biological Activity, and Experimental Protocols of 1,5-Dihydroxyanthraquinone

#### **Abstract**

Anthrarufin, with the chemical formula C14H8O4, is a naturally occurring anthraquinone that has garnered significant interest within the scientific community.[1] Also known as 1,5-dihydroxyanthraquinone, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of Anthrarufin, detailing its chemical and physical properties, synthesis and purification methods, and mechanisms of action. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways.

# **Chemical and Physical Properties**

**Anthrarufin** is a yellow to green solid organic compound.[2] Its core structure is a 9,10-dioxoanthracene substituted with two hydroxyl groups at the C1 and C5 positions. This structure is responsible for its chemical reactivity and biological activities.

Table 1: Physicochemical Properties of **Anthrarufin** 



Property	Value	Reference(s)
Chemical Formula	C14H8O4	[1]
Molecular Weight	240.21 g/mol	[1]
CAS Number	117-12-4	[1]
Appearance	Yellow to green solid	[2]
Melting Point	280 °C	[3]
Solubility	Poor solubility in water; soluble in DMSO (sparingly)	
Synonyms	1,5-Dihydroxyanthraquinone, 1,5-Dihydroxy-9,10- anthracenedione	[3]

# **Synthesis and Purification**

The synthesis of **Anthrarufin** can be achieved through several methods, primarily involving the modification of anthraquinone precursors.

# Synthesis from m-Hydroxybenzoic Acid

A common laboratory-scale synthesis involves the condensation of m-hydroxybenzoic acid in a molten salt mixture of aluminum chloride and sodium chloride.

Experimental Protocol: Synthesis of Anthrarufin

- Reactants: m-Hydroxybenzoic acid, aluminum chloride (anhydrous), sodium chloride.
- Procedure:
  - A mixture of m-hydroxybenzoic acid, aluminum chloride, and sodium chloride is heated under an inert atmosphere (e.g., nitrogen).[5]
  - The reaction is typically carried out in a two-stage heating process: initially at 170-180°C for several hours, followed by an increase to 200-210°C for an extended period.[5]



- After cooling, the reaction melt is treated with dilute hydrochloric acid.[5]
- The precipitated crude Anthrarufin is then isolated by filtration, washed until neutral, and dried.[5]

## **Purification by Recrystallization**

Purification of the crude product is essential to obtain high-purity **Anthrarufin** for experimental use. Recrystallization is a standard and effective method.

Experimental Protocol: Recrystallization of Anthrarufin

- Solvent Selection: A suitable solvent is one in which **Anthrarufin** has high solubility at elevated temperatures and low solubility at room temperature. Glacial acetic acid is a commonly used solvent.[2]
- Procedure:
  - The crude Anthrarufin is dissolved in a minimal amount of the hot solvent.
  - The hot solution is filtered to remove any insoluble impurities.
  - The filtrate is allowed to cool slowly to room temperature, promoting the formation of pure crystals.
  - The solution can be further cooled in an ice bath to maximize crystal yield.
  - The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[6][7]

## **Biological Activity and Mechanisms of Action**

**Anthrarufin**'s biological activities are a key area of research, with potential applications in therapeutics. Its planar structure allows it to intercalate with DNA, and its hydroxyl groups contribute to its antioxidant and enzyme-inhibitory effects.

### **Anticancer Activity**



Anthraquinones, as a class of compounds, are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.

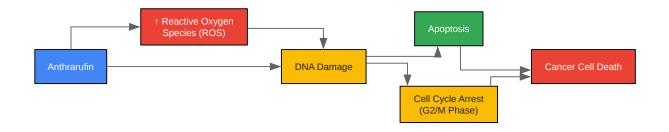
Table 2: Reported IC50 Values of Anthraguinone Derivatives Against Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Reference
1,4- bis(benzyloxy)-2,3- bis(hydroxymethyl)ant hracene-9,10-dione	PC3 (Prostate)	4.65	[8]
Emodin	PC3 (Prostate)	30	[8]

Note: Specific IC50 values for **Anthrarufin** against a wide range of cancer cell lines are not extensively reported in the readily available literature. The table provides examples for related anthraguinone derivatives to illustrate the potential potency.

#### Proposed Anticancer Mechanism of Action:

Anthraquinones can induce apoptosis in cancer cells through both caspase-dependent and - independent pathways. They are also known to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation.[9] The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can trigger cancer cell death.



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Generalized anticancer mechanism of anthraquinones.

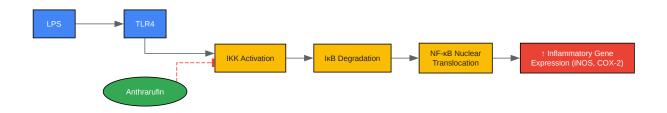


### **Anti-inflammatory Activity**

Anthraquinones have been shown to possess anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF- kB pathway.

Experimental Protocol: NF-kB Inhibition Assay (General)

- Cell Line: A suitable cell line, such as RAW 264.7 macrophages, is used.
- Procedure:
  - Cells are pre-treated with various concentrations of **Anthrarufin**.
  - Inflammation is induced using an agent like lipopolysaccharide (LPS).
  - The activation of the NF-κB pathway is assessed by measuring the expression of downstream inflammatory mediators (e.g., iNOS, COX-2) or by using a reporter gene assay.[10]
  - Techniques like Western blotting or quantitative PCR can be used for protein and mRNA expression analysis, respectively.



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Proposed inhibition of the NF-kB pathway by **Anthrarufin**.

### **Antioxidant Activity**



The antioxidant activity of **Anthrarufin** is attributed to its ability to scavenge free radicals, a property conferred by its phenolic hydroxyl groups.

Table 3: Antioxidant Activity Assays

Assay	Principle
FRAP (Ferric Reducing Antioxidant Power)	Measures the reduction of ferric iron (Fe <sup>3+</sup> ) to ferrous iron (Fe <sup>2+</sup> ) by the antioxidant.[11]
ORAC (Oxygen Radical Absorbance Capacity)	Measures the ability of an antioxidant to quench peroxyl radicals.[12]

Note: Specific quantitative data for **Anthrarufin** in these assays is not widely available in the literature, which presents an opportunity for further research.

## **Analytical Methods**

The quantification of **Anthrarufin** in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.

Experimental Protocol: HPLC Analysis of Anthraguinones (General)

- Stationary Phase: A C18 column is commonly used for the separation of anthraquinones.[1]
- Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing an acid (e.g., phosphoric acid or formic acid) is typical.[1][13]
- Detection: A UV-Vis detector set at an appropriate wavelength (e.g., 254 nm or 280 nm) is used for detection and quantification.[13] Mass spectrometry (MS) can be coupled with HPLC for structural confirmation.
- Quantification: A calibration curve is generated using standard solutions of Anthrarufin of known concentrations to quantify the amount in the sample.[13]

#### Conclusion



Anthrarufin is a versatile anthraquinone with significant potential in the fields of medicine and material science. Its well-defined chemical structure and diverse biological activities make it a compelling subject for further investigation. This technical guide has summarized the current knowledge on Anthrarufin, providing a foundation for researchers to design and conduct further studies. The outlined experimental protocols offer a starting point for the synthesis, purification, and analysis of this compound, while the presented data and mechanistic insights can guide future research into its therapeutic applications. Further exploration into the specific molecular targets and signaling pathways modulated by Anthrarufin will be crucial in fully elucidating its potential as a therapeutic agent.

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